Diclazuril, (S)-
Description
Introduction to Diclazuril, (S)-: Chemical Identity and Classification
Structural Characterization and Nomenclature
Molecular Formula and IUPAC Name
Diclazuril, (S)-, is defined by the molecular formula $$ \text{C}{17}\text{H}{9}\text{Cl}{3}\text{N}{4}\text{O}_{2} $$, with a molecular weight of 407.64 g/mol. The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as 2-(4-chlorophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-2-yl)phenyl]acetonitrile. This nomenclature reflects its core structure: a dichlorophenyl group linked to a triazinone ring via an acetonitrile bridge (Table 1).
Table 1: Molecular Characteristics of Diclazuril, (S)-
| Property | Value |
|---|---|
| Molecular formula | $$ \text{C}{17}\text{H}{9}\text{Cl}{3}\text{N}{4}\text{O}_{2} $$ |
| Molecular weight | 407.64 g/mol |
| IUPAC name | 2-(4-chlorophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-2-yl)phenyl]acetonitrile |
Stereochemical Configuration and Isomerism
Diclazuril exists as a racemic mixture, comprising both (R)- and (S)-enantiomers. The chiral center arises from the acetonitrile-linked carbon atom bonded to the 4-chlorophenyl and dichlorophenyl-triazinone groups. X-ray crystallography confirms that the (S)-enantiomer adopts a specific spatial arrangement critical for binding to parasitic targets. Despite the racemic nature of commercial diclazuril, the (S)-form demonstrates superior anticoccidial activity due to its optimized interaction with mitochondrial enzymes in Eimeria spp..
Taxonomic Classification Within Anticoccidial Agents
Triazinone Derivatives: Structural Relationships
Diclazuril belongs to the triazinone class, characterized by a 1,2,4-triazin-3,5-dione core. Its structure aligns with other triazinone anticoccidials like toltrazuril and clazuril, which share the triazinone moiety but differ in substituents (Figure 1). The 2,6-dichloro-4-triazinone phenyl group in diclazuril enhances electron-withdrawing effects, stabilizing interactions with parasitic dihydroorotate dehydrogenase.
Figure 1: Structural Comparison of Triazinone Anticoccidials
- Diclazuril : 2,6-dichloro-4-triazinone phenyl + 4-chlorophenyl acetonitrile
- Toltrazuril : Trifluoromethylphenyl + methylsulfonyl group
- Clazuril : Unsubstituted phenyl + trifluoromethyl group
Comparative Analysis With Benzene Acetonitrile Class Compounds
Diclazuril’s benzene acetonitrile subgroup places it among compounds like fenoxanil, which feature a nitrile-functionalized benzene ring. However, diclazuril distinctively integrates chlorine atoms at the 2,6-positions and a triazinone ring at the 4-position of the central phenyl group (Table 2). This configuration confers enhanced polarity and binding affinity compared to simpler benzene acetonitriles.
Table 2: Diclazuril vs. Benzene Acetonitrile Analogs
The triazinone and dichlorophenyl groups synergistically disrupt mitochondrial function in coccidia, a mechanism absent in non-triazinone benzene acetonitriles. This structural duality underpins diclazuril’s classification as a hybrid anticoccidial agent, bridging triazinone and nitrile-based pharmacophores.
Properties
CAS No. |
142004-16-8 |
|---|---|
Molecular Formula |
C17H9Cl3N4O2 |
Molecular Weight |
407.6 g/mol |
IUPAC Name |
(2S)-2-(4-chlorophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]acetonitrile |
InChI |
InChI=1S/C17H9Cl3N4O2/c18-10-3-1-9(2-4-10)12(7-21)16-13(19)5-11(6-14(16)20)24-17(26)23-15(25)8-22-24/h1-6,8,12H,(H,23,25,26)/t12-/m0/s1 |
InChI Key |
ZSZFUDFOPOMEET-LBPRGKRZSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diclazuril typically involves multiple steps, starting with 2,6-dichloro-para-nitroaniline or 3,4,5-trichloronitrobenzene as the initial raw materials. These compounds undergo diazotization, substitution, and reduction reactions to form intermediate compounds. The final product is obtained through cyclization and ring enlargement reactions .
Industrial Production Methods
Industrial production of diclazuril involves optimizing the synthetic route to increase yield and reduce costs. One method involves the use of sodium nitrite and sodium hydroxide in a reaction flask, followed by the addition of tetrabutylammonium bromide and tetrahydrofuran. The reaction mixture is then subjected to various temperature and pH conditions to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Diclazuril undergoes several types of chemical reactions, including:
Oxidation: Diclazuril can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert diclazuril into different reduced forms.
Substitution: Substitution reactions involve replacing one or more atoms or groups in the diclazuril molecule with other atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include sodium nitrite, sodium hydroxide, and various organic solvents such as tetrahydrofuran and dimethylformamide. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of diclazuril, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
Treatment of Coccidiosis in Poultry
Diclazuril is extensively used to combat coccidiosis, a parasitic disease that significantly impacts poultry health and productivity. It is effective against various species of coccidia, reducing mortality rates and improving growth performance in infected birds .
Efficacy Data:
- Dosage: Typically administered at 1-2 mg/kg body weight.
- Effectiveness: Studies indicate that Diclazuril can reduce oocyst shedding by over 90% in treated flocks .
Treatment of Equine Protozoal Myeloencephalitis
Diclazuril is also indicated for the treatment of EPM caused by Sarcocystis neurona. It has been shown to inhibit the production of merozoites in vitro effectively.
Clinical Findings:
- Dosage: Administered at 1 mg/kg daily for 28 days.
- Effectiveness: Clinical studies report over 95% inhibition of Sarcocystis neurona proliferation at concentrations as low as 1 ng/mL .
Research on Congenital Toxoplasmosis
Recent studies have begun exploring Diclazuril's potential in treating congenital toxoplasmosis. In murine models, it has shown promise in mitigating symptoms associated with maternal gastrointestinal syndrome and preventing severe outcomes from congenital infections .
Case Study 1: Efficacy in Horses
A study involving horses diagnosed with EPM demonstrated that administration of Diclazuril resulted in significant improvement in neurological function and reduction of clinical signs associated with the disease. Horses treated with Diclazuril showed marked improvement within weeks compared to untreated controls .
Case Study 2: Poultry Health Improvement
In a controlled trial with broiler chickens, Diclazuril was administered during a coccidial outbreak. Results showed a substantial decrease in mortality rates and improved weight gain compared to untreated groups, confirming its role as an effective preventative measure against coccidiosis .
Safety Profile
Diclazuril has been reported to have a favorable safety profile when used at recommended dosages. Studies indicate no significant adverse effects on hematological parameters or general health indicators in both poultry and equine subjects treated with the compound .
Mechanism of Action
The exact mechanism of action of diclazuril is not fully understood. it is known to target the asexual and sexual stages of coccidia, preventing the excretion of oocysts and disrupting the parasite’s life cycle. Cyclin-dependent kinases are prominent target proteins in apicomplexan parasites, and diclazuril’s effects on these proteins contribute to its anticoccidial activity .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Efficacy Against Coccidiosis
Table 1: Efficacy Comparison in Key Species
Key Findings :
Pharmacokinetics and Bioavailability
Table 2: Pharmacokinetic Properties
Key Findings :
- Diclazuril’s sodium salt formulation improves bioavailability 2.5-fold in cattle .
- Toltrazuril requires longer withdrawal periods due to active metabolites .
Table 3: Cross-Reactivity of Diclazuril Antibody (IC₅₀ = 0.952 μg/kg)
| Compound | Cross-Reactivity | Chemical Class |
|---|---|---|
| Diclazuril | 100% | Triazine |
| Toltrazuril | <1% | Sulfonamide |
| Monensin | <1% | Ionophore |
| Clazuril | <1% | Triazine (structural analog) |
Key Findings :
Resistance and Combination Therapies
Q & A
Basic Research Questions
Q. What analytical methods are validated for quantifying diclazuril residues in biological tissues?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection at 280 nm is widely used. Optimal conditions include:
- Mobile phase : Acetonitrile and ammonium acetate (43:57 v/v) .
- Flow rate : 1 mL/min, column temperature 40°C, injection volume 10 µL .
- Calibration range : Linear between 50–5000 ng/mL (R² > 0.999) .
- Validation : Specificity confirmed via chromatograms of blank, spiked, and standard samples; robustness tested under ICH guidelines (RSD <2%) .
- Advanced Tip : For complex matrices (e.g., feed), use HPLC-MS/MS with MRM mode (LOD: 0.1 µg/kg, LOQ: 0.5 µg/kg) .
Q. What statistical approaches are recommended for comparing diclazuril efficacy across treatment groups?
- Methodology : One-way ANOVA with post-hoc Duncan’s test (p<0.05) is standard for evaluating differences in oocyst reduction or residue levels .
- Software : SAS (2004) or SPSS v22 for variance analysis .
- Data Presentation : Report means ± standard error (SE) for biological replicates .
Q. How are safety thresholds (e.g., ADI) for diclazuril determined in toxicological studies?
- Key Metrics :
- NOEL : 3 mg/kg bw/day in mice (basis for WHO’s temporary ADI: 0–20 µg/kg bw) .
- Toxicokinetics : Limited enteric absorption in rabbits, with plasma saturation at doses >640 mg/kg bw .
Advanced Research Questions
Q. How can HPLC parameters be optimized to resolve diclazuril peaks in complex matrices?
- Critical Adjustments :
- Mobile phase ratio : Adjust acetonitrile:ammonium acetate to minimize co-eluting impurities .
- Flow rate : Reduce to 0.8 mL/min if peak broadening occurs.
- Column type : Use C18 reversed-phase columns for better retention (RT ≈7.88 min) .
Q. How to address contradictions in diclazuril residue recovery rates across studies?
- Root Causes :
- SPE sorbent mass : Low recovery in EU methods was resolved by increasing sorbent mass during extraction .
- Dose-dependent absorption : Nonlinear plasma concentration curves at high doses due to saturation .
- Solutions :
- Validate extraction protocols using spiked controls (recovery: 79–94.5%) .
- Include toxicokinetic sampling at multiple time points to account for absorption variability .
Q. What experimental designs are effective for evaluating diclazuril combination therapies (e.g., with allicin oil)?
- Design Framework :
- PICOT Structure : Define population (e.g., broiler chickens), intervention (diclazuril + allicin), comparator (monotherapy), outcome (oocyst count), and time frame (e.g., 120h post-inoculation) .
- Metrics : Measure caecal lesion scores and oocyst shedding; use Duncan’s test for post-hoc comparisons .
Q. How to investigate diclazuril’s molecular mechanism against Eimeria tenella?
- Methods :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
